molecular formula C38H41N5O8 B12578952 D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine CAS No. 644997-40-0

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine

Katalognummer: B12578952
CAS-Nummer: 644997-40-0
Molekulargewicht: 695.8 g/mol
InChI-Schlüssel: VNHVAKCRTVKERL-XEXPGFJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tyrosine, glycine, D-tyrosine, and D-phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain the final product with the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitrating agents (HNO3) or halogenating agents (Br2) can be used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino alcohols and reduced peptides.

    Substitution: Halogenated or nitrated aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a component in peptide-based drugs.

    Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling pathways, or affect protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence of D-amino acids and glycine, which imparts distinct structural and functional properties

Eigenschaften

CAS-Nummer

644997-40-0

Molekularformel

C38H41N5O8

Molekulargewicht

695.8 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H41N5O8/c39-30(19-24-7-3-1-4-8-24)35(47)42-31(20-26-11-15-28(44)16-12-26)36(48)40-23-34(46)41-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,48)(H,41,46)(H,42,47)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1

InChI-Schlüssel

VNHVAKCRTVKERL-XEXPGFJZSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.